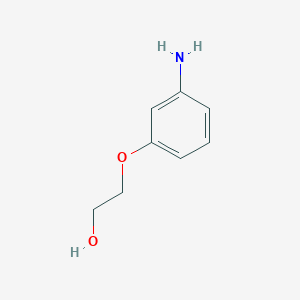

2-(3-Aminophenoxy)ethanol

Descripción

Chemical Name: 2-(3-Aminophenoxy)ethanol Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Structural Features: Contains a phenoxy group substituted with an amino group at the meta position and an ethanol moiety linked via an ether bond. Applications: Used in organic synthesis, polymer chemistry, and as a precursor for pharmaceuticals and dyes. Product number CBR00211 (AldrichCPR) .

Propiedades

IUPAC Name |

2-(3-aminophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMZVGDZZPRZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398144 | |

| Record name | 2-(3-aminophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50963-77-4 | |

| Record name | 2-(3-aminophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(3-Aminophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: In industrial settings, the production of 2-(3-Aminophenoxy)ethanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product.

Types of Reactions:

Oxidation: 2-(3-Aminophenoxy)ethanol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenoxyethanol derivatives.

Aplicaciones Científicas De Investigación

2-(3-Aminophenoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminophenoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(3-Aminophenoxy)-1-(4-morpholinyl)ethanone

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.28 g/mol

- Key Differences: Replaces the ethanol hydroxyl group with a morpholine-substituted ketone. The morpholine ring introduces a tertiary amine, enhancing solubility in polar aprotic solvents and altering reactivity in nucleophilic substitutions .

Methyl 2-(3-aminophenoxy)acetate

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Key Differences: The ethanol hydroxyl is esterified to a methyl acetate group. This modification increases hydrolytic stability but reduces hydrogen-bonding capacity compared to the parent compound .

2-(3-Aminophenyl)ethanol

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Key Differences: Lacks the ether oxygen, directly linking the amino phenyl group to ethanol. This reduces polarity and boiling point (293°C vs. higher for 2-(3-aminophenoxy)ethanol) .

Substituent Effects on Physicochemical Properties

Structural Analogues in Polymer Chemistry

- Bis[4-(3-aminophenoxy)phenyl] sulfone: A diamine used in polyamic acid synthesis. The extended aromatic structure and sulfone group enhance thermal stability (>300°C) compared to monomeric 2-(3-aminophenoxy)ethanol .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Contains a bulky alkyl chain, increasing hydrophobicity (logP ~3.5) and making it suitable for surfactants .

Actividad Biológica

2-(3-Aminophenoxy)ethanol is an organic compound characterized by its aminophenoxy structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Melting Point : 59-63 °C

- Boiling Point : 240-245 °C at 0.4 mmHg

The biological activity of 2-(3-Aminophenoxy)ethanol is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in specific diseases.

- Modulation of Neurotransmitter Release : Research indicates that it may enhance the release of neurotransmitters such as GABA (gamma-aminobutyric acid), potentially affecting synaptic transmission and neuronal excitability .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage, contributing to its potential use in neuroprotection and other therapeutic areas.

Antimicrobial Activity

Studies have demonstrated that 2-(3-Aminophenoxy)ethanol possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that the compound may have neuroprotective effects. In vitro studies have shown that it can reduce neuronal apoptosis and enhance cell viability under stress conditions. The mechanisms include:

- Reduction of Reactive Oxygen Species (ROS) : By mitigating oxidative stress, it protects neurons from damage.

- Regulation of Calcium Homeostasis : It may help maintain intracellular calcium levels, preventing excitotoxicity.

Case Studies

- Neuroprotection in Animal Models : In a study involving rat models of neurodegeneration, treatment with 2-(3-Aminophenoxy)ethanol resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.

- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of this compound against multi-drug resistant strains of bacteria isolated from patients. The results demonstrated a promising profile for use as an adjunct therapy in infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.